molecular formula C15H21N5O2 B2549932 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-47-6

6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2549932
CAS No.: 878412-47-6
M. Wt: 303.366
InChI Key: QPIVDIMUXQAISV-UHFFFAOYSA-N
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Description

6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its fused heterocyclic ring system, which includes both purine and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of substituted imidazoles with tetraynes through a hexadehydro-Diels–Alder domino reaction. This process results in the formation of multiple C–C bonds and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the selection of catalysts and solvents is crucial to ensure high atom economy and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
  • 6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-6-8-19-13(21)11-12(17(5)15(19)22)16-14-18(7-2)9(3)10(4)20(11)14/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIVDIMUXQAISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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